molecular formula C17H11N3O6 B2761283 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide CAS No. 142818-70-0

4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Cat. No.: B2761283
CAS No.: 142818-70-0
M. Wt: 353.29
InChI Key: YOWLXNCGWYSMSX-UHFFFAOYSA-N
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Description

N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is a complex organic compound that features a chromene core, a nitrobenzoyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide typically involves multiple steps:

    Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride.

    Synthesis of 2-oxochromene-3-carbohydrazide: This intermediate can be prepared by reacting 2-oxochromene-3-carboxylic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling 4-nitrobenzoyl chloride with 2-oxochromene-3-carbohydrazide under basic conditions to form N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and hydrazine derivatives.

Scientific Research Applications

N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for synthesizing potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of nitrobenzoyl and chromene derivatives with biological systems.

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The chromene core may interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzoyl chloride
  • 2-oxochromene-3-carbohydrazide
  • N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives
  • 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives

Uniqueness

N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is unique due to its combination of a nitrobenzoyl group and a chromene core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLXNCGWYSMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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